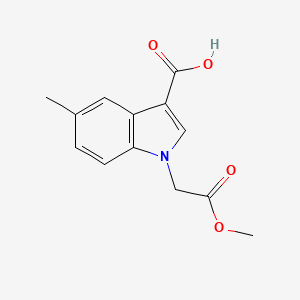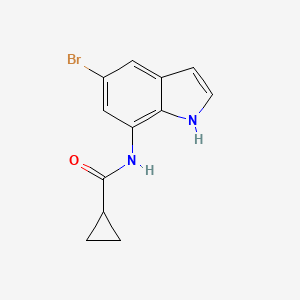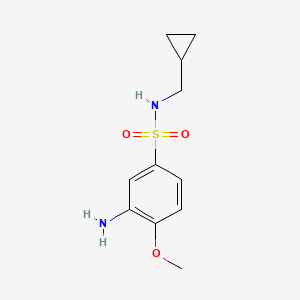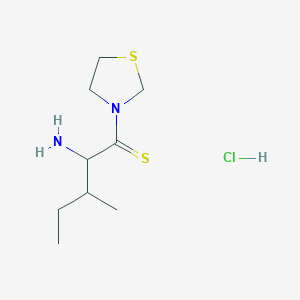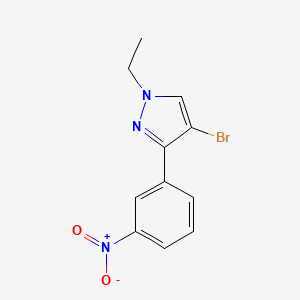
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation can be performed using ethyl halides in the presence of a base.
Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be replaced with other alkyl or aryl groups through alkylation or arylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyrazoles: Formed from the substitution of the bromine or ethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Lacks the nitro group, which may affect its reactivity and applications.
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in a different position, which can influence its chemical properties.
Uniqueness
4-Bromo-1-ethyl-3-(3-nitrophenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
4-bromo-1-ethyl-3-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,2H2,1H3 |
InChI-Schlüssel |
ICYGNGPNIJTERK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


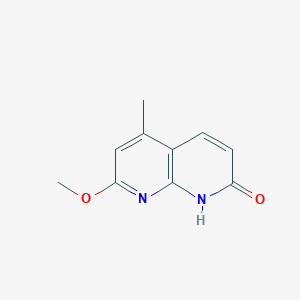

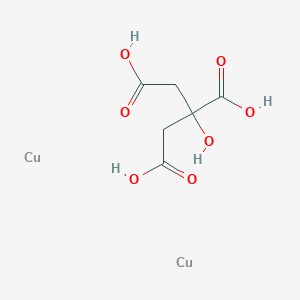
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
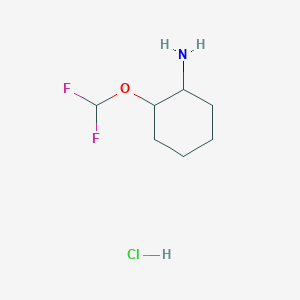
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
